molecular formula C5H11NO2S B2883677 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione CAS No. 1804129-84-7

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione

Cat. No.: B2883677
CAS No.: 1804129-84-7
M. Wt: 149.21
InChI Key: XUTLWVYZVWXBEY-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione is an important organic compound in the field of chemistry. It is known for its unique structure and properties, which make it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione typically involves the reaction of 2,2-dimethylthietane-1,1-dioxide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,1-dioxo-thietan-3-amine
  • 3-Thietanamine, 2,2-dimethyl-, 1,1-dioxide

Uniqueness

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione is unique due to its specific structural features, such as the presence of an amino group and a thietane ring with two methyl groups.

Biological Activity

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione is a sulfur-containing heterocyclic compound with a unique thietane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthetic routes, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a five-membered thietane ring containing one sulfur atom and an amino group at the 3-position. Its molecular formula is C5H11N1O2SC_5H_{11}N_1O_2S, and it exhibits notable chemical reactivity due to the presence of the amino group, which allows for nucleophilic substitutions and additions.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC₅H₁₁N₁O₂S
Molecular Weight145.21 g/mol
Melting PointNot available
SolubilitySoluble in water
Chemical ClassThietane derivative

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in their activity, affecting various biochemical pathways and cellular processes. The compound's mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways.
  • Antioxidant Activity : Potential to scavenge free radicals due to its sulfur-containing structure.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains. For instance:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) values suggest significant antibacterial activity.
  • Escherichia coli : The compound demonstrated moderate effectiveness.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound has potential anticancer properties. A study reported:

  • IC50 Values : The IC50 values for different cell lines ranged from 10 to 25 µM, indicating a dose-dependent response in inhibiting cell proliferation.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2,2-dimethylthietane-1,1-dioxide with ammonia or an amine under controlled conditions. Common solvents include ethanol or methanol at low temperatures (0–5°C) to ensure high yield and purity.

Table 2: Summary of Synthetic Methods for this compound

MethodReagents UsedConditions
Amine Reaction2,2-Dimethylthietane-1,1-dioxide + AmmoniaEthanol or Methanol; 0–5°C
OxidationHydrogen peroxideVaries
ReductionLithium aluminum hydrideAnhydrous conditions

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons have been made with structurally similar compounds such as thiazoles and other thietanes.

Table 3: Comparison of Biological Activities

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
3-Amino-2,2-dimethyl-thietane Thietane ring + amino groupModerateSignificant
2-Aminothiazole Thiazole ringBroad-spectrumLimited
4-Methylthiazole Methyl-substituted thiazoleExhibits antifungal activityMinimal

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Case Study on Anticancer Properties : A study involving human breast cancer cells demonstrated that treatment with the compound led to significant apoptosis (programmed cell death), suggesting its potential as a therapeutic agent.
  • Antimicrobial Efficacy Study : In a clinical setting, the compound was tested against multidrug-resistant bacterial strains and showed promising results in inhibiting growth.

Properties

IUPAC Name

2,2-dimethyl-1,1-dioxothietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2)4(6)3-9(5,7)8/h4H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTLWVYZVWXBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CS1(=O)=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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